![molecular formula C11H13ClN2O2 B13881399 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-chloro-5-nitrophenyl group via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the phenyl ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Méthodes De Préparation
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Substitution: The methylene bridge can be functionalized through halogenation or other electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and nitro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pyrrolidine ring can also contribute to the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile: This compound features a triazole ring instead of a pyrrolidine ring, which can lead to different chemical and biological properties.
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
1-[(2-chloro-5-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13ClN2O2/c12-11-4-3-10(14(15)16)7-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
Clé InChI |
ADNIBVBCYVEKGT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)
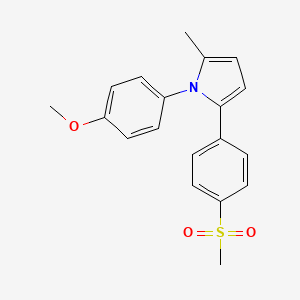
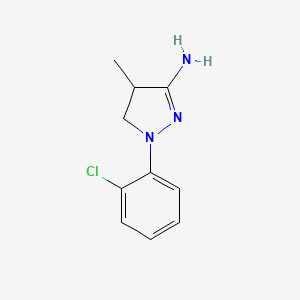
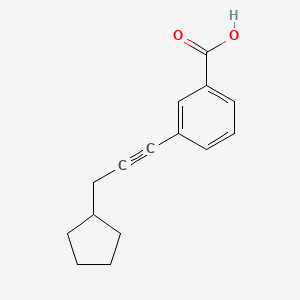
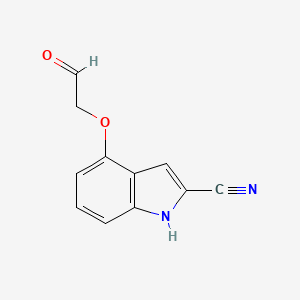

![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)
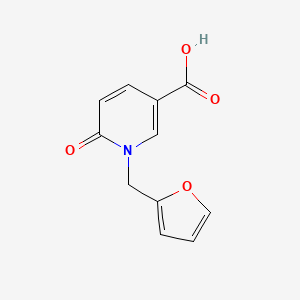

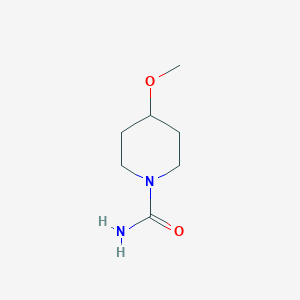
![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)
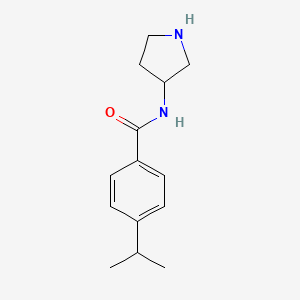
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
